molecular formula C10H18BrF B14867356 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane

4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane

Cat. No.: B14867356
M. Wt: 237.15 g/mol
InChI Key: HYHWHVCQTGTAKW-UHFFFAOYSA-N
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Description

4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromo-fluoroethyl group and two methyl groups

Preparation Methods

The synthesis of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1-dimethylcyclohexane, which serves as the core structure.

    Fluorination: The fluorine atom is introduced via a fluorination reaction, typically using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove halogens.

    Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Scientific Research Applications

4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

    Material Science: It is utilized in the creation of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biological research to study the effects of halogenated compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets through its bromo and fluoro groups. These halogens can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The compound’s effects are mediated through these interactions, influencing molecular pathways and biological processes.

Comparison with Similar Compounds

4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane can be compared with similar compounds such as:

These compounds share similar halogenation patterns but differ in their core structures and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.

Properties

Molecular Formula

C10H18BrF

Molecular Weight

237.15 g/mol

IUPAC Name

4-(2-bromo-1-fluoroethyl)-1,1-dimethylcyclohexane

InChI

InChI=1S/C10H18BrF/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8-9H,3-7H2,1-2H3

InChI Key

HYHWHVCQTGTAKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(CBr)F)C

Origin of Product

United States

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